![molecular formula C9H4BrCl2N B1517704 4-Bromo-5,8-dichloroquinoline CAS No. 1070879-38-7](/img/structure/B1517704.png)
4-Bromo-5,8-dichloroquinoline
Overview
Description
4-Bromo-5,8-dichloroquinoline is a useful research compound. Its molecular formula is C9H4BrCl2N and its molecular weight is 276.94 g/mol. The purity is usually 95%.
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Biological Activity
4-Bromo-5,8-dichloroquinoline is a synthetic compound that belongs to the quinoline family, recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClN, with a molecular weight of approximately 265.5 g/mol. Its structure is characterized by a bicyclic arrangement comprising a benzene ring fused to a pyridine ring, with bromine and chlorine substituents that enhance its reactivity and biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This suggests potential applications in pharmacology and toxicology .
- Antimicrobial Activity : Studies indicate that derivatives of quinoline compounds exhibit significant antimicrobial properties, which may extend to this compound. The presence of halogen atoms enhances the compound's ability to disrupt microbial cell functions .
- Anticancer Properties : Preliminary research indicates that this compound may inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
4-Bromo-7,8-dichloroquinoline | Different substitution pattern | Potentially different biological activities |
7-Bromo-3,4-dichloroquinoline | Varying halogen positions | Variability in reactivity |
6-Bromo-8-chloroquinoline | Similar halogen presence but different positions | Distinct chemical behavior due to position changes |
3-Bromo-4,5,7-trichloroquinoline | Additional chlorine substituent | Increased reactivity due to more halogens |
This table illustrates how variations in halogen positioning can influence the biological activity and reactivity of quinoline derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activity of quinoline derivatives, including this compound:
- Antimalarial Activity : Research has shown that certain quinoline derivatives exhibit potent antimalarial effects against Plasmodium falciparum, the causative agent of malaria. The mechanism often involves interference with heme polymerization .
- Anticancer Screening : A study screened multiple quinoline derivatives for anticancer properties using a panel of human cancer cell lines. The results indicated that compounds sharing structural features with this compound displayed significant cytotoxicity against drug-resistant strains .
- Synergistic Effects : Investigations into the synergistic effects of quinoline derivatives with established anticancer drugs revealed promising interactions that could enhance therapeutic efficacy .
Properties
IUPAC Name |
4-bromo-5,8-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-5-3-4-13-9-7(12)2-1-6(11)8(5)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDIYVBYMWRXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CC=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653687 | |
Record name | 4-Bromo-5,8-dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-38-7 | |
Record name | 4-Bromo-5,8-dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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